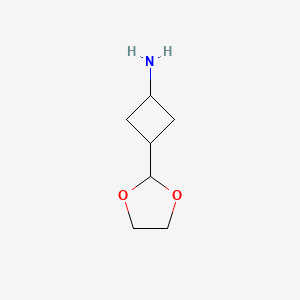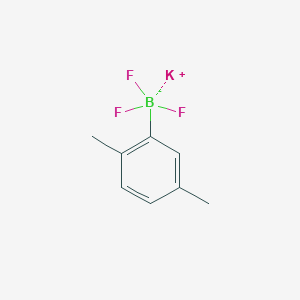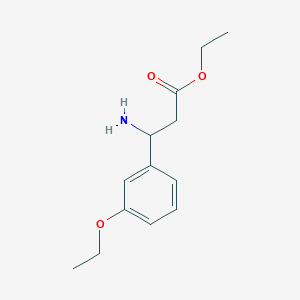![molecular formula C12H15BrN2O4 B13508120 Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a tert-butoxycarbonyl (Boc) protected amino group at the 4-position, and a methyl ester group at the 2-position of the pyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate typically involves multiple steps:
Bromination: The starting material, 4-amino-2-methylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Protection of the Amino Group: The amino group at the 4-position is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Esterification: The carboxylic acid group at the 2-position is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., sodium hydroxide).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents such as DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Deprotection: 5-bromo-4-aminopyridine-2-carboxylate.
Ester Hydrolysis: 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the development of probes and inhibitors for studying enzyme activity and protein interactions.
Material Science: The compound is used in the preparation of functional materials, such as polymers and ligands for catalysis.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate: Similar structure but with different substitution pattern.
Methyl 5-chloro-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate: Chlorine instead of bromine at the 5-position.
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate: Different position of the ester group.
Uniqueness
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom allows for selective functionalization, while the Boc-protected amino group provides a handle for further modifications.
Propriétés
Formule moléculaire |
C12H15BrN2O4 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
methyl 5-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17) |
Clé InChI |
MSQSIOUJVYQJBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)


![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)



![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)

![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)

![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)

